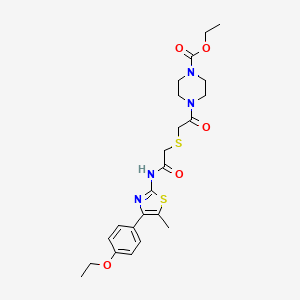![molecular formula C16H24N6O3 B2581768 1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919024-91-2](/img/structure/B2581768.png)
1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is a complex organic molecule with the molecular formula C22H28N6O3 . It belongs to the class of compounds known as 1,2,4-triazines .
Synthesis Analysis
The synthesis of 1,2,4-triazines involves various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods can produce linear, angular, and fused triazine heterocycles. The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 1,2,4-triazines is planar and similar to a benzene ring, but with three carbons replaced by nitrogens . The positions of the nitrogen atoms distinguish the three isomers of triazine, referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines undergo a variety of organic transformations. If cycloaddition occurs with participation of a nitrogen heterodienophile, a 1,2,4-triazine ring is formed . The 1,2,4-triazine system is likewise formed during the addition of a C,C-dienophile at the nitrogen atoms of tetrazine with subsequent elimination of a nitrile molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 424.5 g/mol . It has a topological polar surface area of 83.3 Ų and a complexity of 722 . It has 6 hydrogen bond acceptors and 6 rotatable bonds .Scientific Research Applications
Fluorescent Probes and Functional Materials for Biomedical Applications
Fluorescent probes play a crucial role in various research and industrial fields. They enable rapid detection of chemical substances and the study of physiological and pathological processes at the cellular level. Specifically, long-wavelength fluorescent probes have found applications in in vivo biomedical contexts, including fluorescence-guided disease diagnosis and theranostics (such as fluorogenic prodrugs). Researchers have made impressive progress in developing sensing agents and materials for detecting ions, organic small molecules, and biomacromolecules (enzymes, DNAs/RNAs, lipids, and carbohydrates) relevant to biological events. These advances contribute to powerful fluorescence-based chemical tools for basic biological studies and clinical translation .
Functionalized Triazines and Tetrazines
Triazines and tetrazines are essential heterocyclic compounds with applications in designing biologically important organic molecules. Their derivatives exhibit fine-tuned electronic properties and multifunctionality. Researchers have identified these compounds as adaptable, switchable, and effective agents against various conditions, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal activities. Synthetic routes for triazines and tetrazines include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions. These compounds undergo various organic transformations, making them valuable tools for chemical biology investigations .
Iron Chelators for Cancer Therapy
Iron chelators have gained attention due to cancer cells’ high iron requirements. Depleting intracellular iron levels can inhibit cancer cell proliferation. Novel 5H-[1,2,4]triazino[5,6-b]indole derivatives, inspired by the iron chelator VLX600, have been synthesized. Compound 3k demonstrated strong antiproliferative activity against various cancer cell lines (A549, MCF-7, Hela, and HepG-2) with lower cytotoxicity against normal cells. It selectively binds to ferrous ions and induces apoptosis via the mitochondria pathway, making it a promising lead compound for cancer treatment .
1,2,4-Triazole-Containing Scaffolds
1,2,4-Triazole-containing scaffolds have pharmacological significance. Researchers have developed strategies for their synthesis using 3-amino-1,2,4-triazole. These scaffolds find applications in drug discovery and other fields .
properties
IUPAC Name |
1-(2-ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3/c1-6-20-14(23)12-13(19(5)16(20)24)17-15-21(8-9-25-7-2)18-10(3)11(4)22(12)15/h11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJIZFFHEMNVNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCOCC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)
![3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2581689.png)
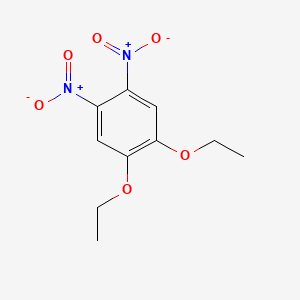
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)
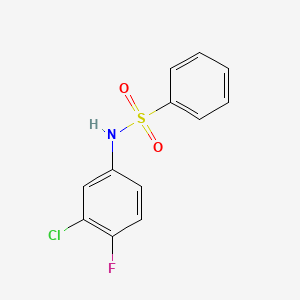
![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)
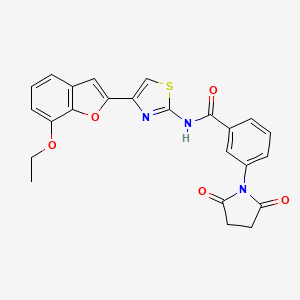
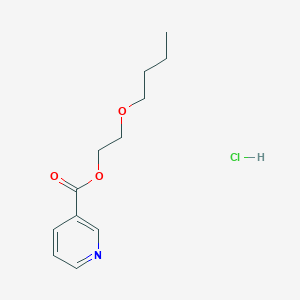
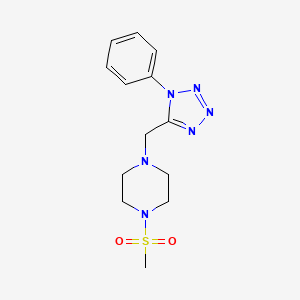
![3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2581704.png)
